Methyl 3-(diphenylamino)propanoate

Catalog No.
S15854129
CAS No.
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(diphenylamino)propanoate

Product Name

Methyl 3-(diphenylamino)propanoate

IUPAC Name

methyl 3-(N-phenylanilino)propanoate

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-19-16(18)12-13-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

MGYHJFGXQSZYOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(C1=CC=CC=C1)C2=CC=CC=C2

Methyl 3-(diphenylamino)propanoate is an organic compound classified as an ester, characterized by the presence of a diphenylamino group attached to a propanoate moiety. Its molecular formula is C17H19NO2C_{17}H_{19}NO_2, and it has a molecular weight of approximately 271.34 g/mol. This compound features a propanoate backbone with a methyl ester functional group, which contributes to its solubility and reactivity in various chemical environments.

Typical of esters and amines:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form the corresponding alcohol (methanol) and the carboxylic acid derivative (3-(diphenylamino)propanoic acid).
  • Transesterification: This compound can react with alcohols in the presence of an acid catalyst to form different esters, which is useful for modifying its properties or for synthesis purposes.
  • Nucleophilic Substitution: The diphenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

The synthesis of methyl 3-(diphenylamino)propanoate typically involves the following methods:

  • Esterification: A common method involves the reaction between diphenylamine and methyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the bromopropanoate.
  • Direct Alkylation: Another synthetic route may involve the alkylation of diphenylamine with a suitable alkyl halide in the presence of a base, followed by esterification with methanol.
  • Reflux Method: The reaction mixture is often heated under reflux conditions to ensure complete conversion and improve yield.

Methyl 3-(diphenylamino)propanoate finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development.
  • Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties may be exploited in developing new materials, particularly those requiring specific electronic or optical characteristics due to the diphenylamino moiety.

Interaction studies involving methyl 3-(diphenylamino)propanoate are crucial for understanding its biological effects and potential toxicity. Preliminary studies suggest that compounds with similar structures can interact with various biological receptors and enzymes, influencing cellular processes. Further research is needed to elucidate its specific interactions at the molecular level.

Methyl 3-(diphenylamino)propanoate shares structural similarities with several other compounds that feature amino and ester functionalities. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-(dimethylamino)propanoateC6H13NO2C_{6}H_{13}NO_{2}0.88
Methyl 3-(phenylamino)propanoateC10H13NO2C_{10}H_{13}NO_{2}0.72
Diethyl 2-(phenylamino)malonateC14H17NO4C_{14}H_{17}NO_{4}0.68
Ethyl 3-(benzylamino)propanoateC12H15NO2C_{12}H_{15}NO_{2}0.67
2-(Methyl(phenyl)amino)acetic acidC10H12NO2C_{10}H_{12}NO_{2}0.63

Uniqueness

Methyl 3-(diphenylamino)propanoate is unique due to its dual aromatic structure provided by the diphenylamino group, which enhances its potential for biological activity compared to simpler amines or esters. The presence of two phenyl groups allows for increased electron delocalization, potentially affecting its reactivity and interaction with biological systems differently than compounds with single aromatic groups.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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